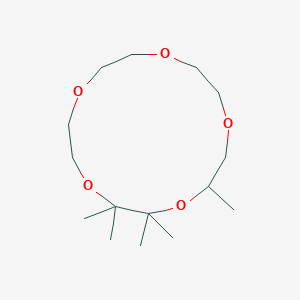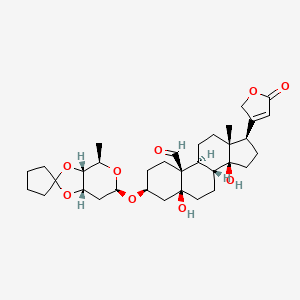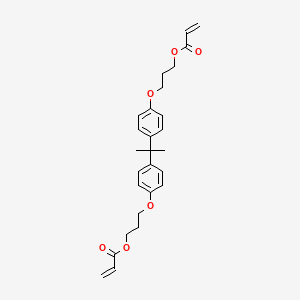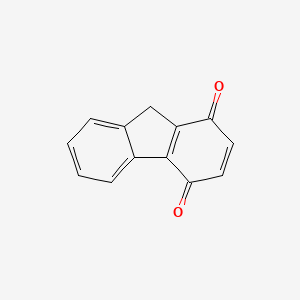
1h-Fluorene-1,4(9h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1h-Fluorene-1,4(9h)-dione is a chemical compound with the molecular formula C13H8O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structure, which includes a diketone functionality at the 1 and 4 positions of the fluorene ring system. The presence of these carbonyl groups imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
1h-Fluorene-1,4(9h)-dione can be synthesized through several methods. One common approach involves the oxidation of fluorene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:
Fluorene+Oxidizing Agent→this compound
Another method involves the Friedel-Crafts acylation of fluorene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields the desired diketone product after subsequent hydrolysis.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using environmentally friendly oxidants and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet the demands of large-scale production.
化学反应分析
Types of Reactions
1h-Fluorene-1,4(9h)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone functionality can yield the corresponding diol.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, quinones, and other oxidized derivatives.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted fluorene derivatives.
科学研究应用
1h-Fluorene-1,4(9h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1h-Fluorene-1,4(9h)-dione is largely dependent on its chemical reactivity. The diketone functionality allows it to participate in various chemical reactions, including nucleophilic addition and substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
相似化合物的比较
1h-Fluorene-1,4(9h)-dione can be compared with other diketone-containing compounds such as:
1,2-Diketones: Compounds like benzil (1,2-diphenylethane-1,2-dione) have similar diketone functionalities but differ in their structural arrangement and reactivity.
1,3-Diketones: Compounds like acetylacetone (2,4-pentanedione) have a different positioning of the carbonyl groups, leading to distinct chemical properties.
Other Fluorene Derivatives: Compounds like 9-fluorenone (fluoren-9-one) have a single ketone functionality and exhibit different reactivity compared to this compound.
The uniqueness of this compound lies in its specific diketone arrangement, which imparts distinct chemical properties and reactivity patterns compared to other similar compounds.
属性
CAS 编号 |
42523-54-6 |
|---|---|
分子式 |
C13H8O2 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
9H-fluorene-1,4-dione |
InChI |
InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2 |
InChI 键 |
NYWRUQLZBKRJCW-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
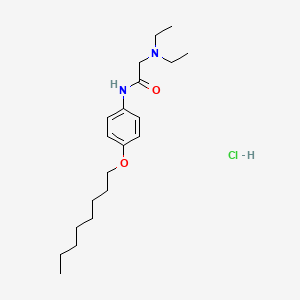
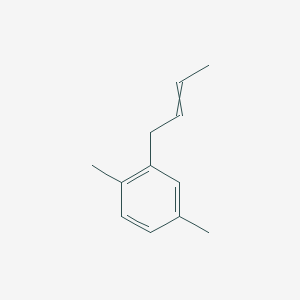
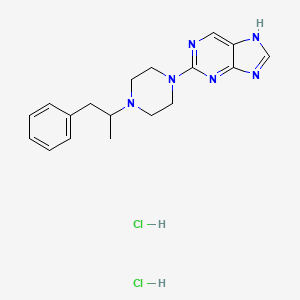
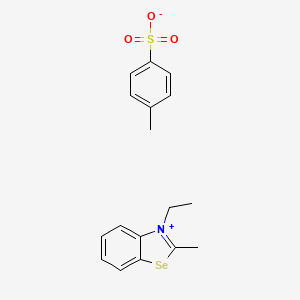

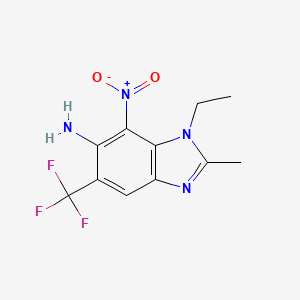
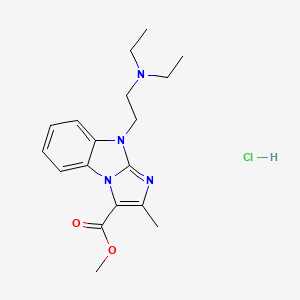
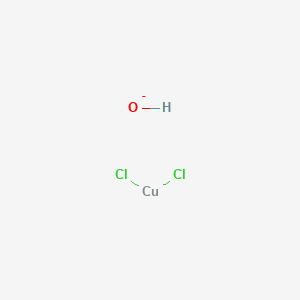
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
